molecular formula C29H52O B1229983 Sitosterols CAS No. 12002-39-0

Sitosterols

Cat. No. B1229983
CAS RN: 12002-39-0
M. Wt: 416.7 g/mol
InChI Key: LGJMUZUPVCAVPU-ANOYILKDSA-N
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Description

A family of sterols commonly found in plants and plant oils. Alpha-, beta-, and gamma-isomers have been characterized.

Scientific Research Applications

Nutraceutical Potential in Diabetic Management

Sitosterols, particularly β-sitosterol, are known for their diverse biological actions including anti-diabetic activities. They are abundant in plants and have been studied for their potential in managing diabetes through their antioxidant and anti-diabetic properties (Babu & Jayaraman, 2020).

Purification and Pharmaceutical Use

The purification of β-sitosterol from commercial phytosterol mixtures is crucial for its application in the nutraceutical and pharmaceutical industries. Methods have been developed for obtaining pure β-sitosterol in larger quantities for biological assays, which is essential for its widespread application (Srividya, Heidorn, & Lange, 2014).

Enhancing Drug Delivery Systems

β-Sitosterol has been researched for its role in improving the delivery of drugs. Studies on water-in-oil-in-water emulsions have investigated how variations in emulsification can impact the release behavior and encapsulation efficiency of β-sitosterol, which is critical for its application in drug delivery systems (Momeny, Mirhosseini, & Sarker, 2017).

Anti-Inflammatory Properties

β-Sitosterol has demonstrated significant anti-inflammatory effects. Studies have shown its potential in inactivating pro-inflammatory signal transduction pathways, which may be mediated by the activation of certain phosphatases. This suggests its utility in treating inflammation-related conditions (Valerio & Awad, 2011).

Anticancer Effects

Extensive research has been conducted on the anticancer properties of β-sitosterol. It has shown efficacy against various cancer types, including breast cancer, by inhibiting tumor growth and stimulating apoptosis. This opens avenues for its application in cancer prevention and treatment (Awad, Downie, & Fink, 2000).

Antidepressant Potential

β-Sitosterol and its derivatives have shown promise as potential antidepressants. Modification of β-sitosterol enhances its pharmacological effects, with some derivatives exhibiting strong antidepressant-like activities, mediated by various central nervous system pathways (Yin et al., 2018).

Antimicrobial Applications

β-Sitosterol has demonstrated antimicrobial properties. Isolated from various plant sources, it has shown activity against pathogens like Salmonella typhi and Escherichia coli. This suggests its potential in developing antimicrobial therapies (Nweze, Ibrahim, & Ndukwe, 2019).

Enhancing Other Cancer Treatments

Studies have revealed that β-sitosterol can enhance the effectiveness of other cancer treatments. For instance, it has been shown to increase the efficacy of tamoxifen in breast cancer cells, suggesting its role in combination therapies (Awad, Barta, Fink, & Bradford, 2008).

Improving Nutraceutical Formulations

Research on β-sitosterol has explored its effect on the characteristics and stability of liposome formulations, such as those containing curcumin. This indicates its potential in formulating more effective and stable nutraceutical products (Tai et al., 2019).

Potential in Treating Neurodegenerative Diseases

β-Sitosterol is being studied for its potential role in modulating metabolic pathways related to neurodegenerative diseases. This suggests its application in developing treatments for conditions like Alzheimer's and Parkinson's disease (Sharma, Tan, & An, 2021).

properties

CAS RN

12002-39-0

Product Name

Sitosterols

Molecular Formula

C29H52O

Molecular Weight

416.7 g/mol

IUPAC Name

(3S,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21+,22?,23+,24+,25-,26+,27+,28+,29-/m1/s1

InChI Key

LGJMUZUPVCAVPU-ANOYILKDSA-N

Isomeric SMILES

CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C

SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C

synonyms

24-ethyl-5-cholesten-3 beta-ol
cytellin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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